1,2,3-Trifluorobenzene
Overview
Description
1,2,3-Trifluorobenzene is an organic compound with the molecular formula C6H3F3. It is a colorless liquid that is used in various chemical applications. The compound is characterized by the presence of three fluorine atoms attached to a benzene ring at the 1, 2, and 3 positions .
Preparation Methods
1,2,3-Trifluorobenzene can be synthesized through several methods:
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Fluorination of 1,2,3-Trichlorobenzene: : This method involves the reaction of 1,2,3-trichlorobenzene with potassium fluoride in the presence of a catalyst such as a quaternary ammonium salt. The reaction is carried out in a high-pressure reactor at temperatures between 170-180°C and pressures around 2 MPa. The product is then purified through distillation .
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Fluorination of Hexachlorocyclohexane: : In this method, hexachlorocyclohexane is reacted with anhydrous hydrogen fluoride to produce hexafluorocyclohexane. The hexafluorocyclohexane is then decomposed by heating to yield this compound and 1,2,4-trifluorobenzene, which are separated by distillation .
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Diazotization and Fluorination: : This method involves the diazotization of 2,3,4-trifluoronitrobenzene followed by fluorination. The process includes the formation of a diazonium salt, which is then decomposed to produce this compound .
Chemical Reactions Analysis
1,2,3-Trifluorobenzene undergoes various chemical reactions, including:
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Substitution Reactions: : The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms. Common reagents include sodium methoxide and potassium tert-butoxide .
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Oxidation Reactions: : this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The major products of these reactions are trifluorobenzoic acids .
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Reduction Reactions: : The compound can be reduced using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst. The major products are trifluorobenzenes with reduced functional groups .
Scientific Research Applications
1,2,3-Trifluorobenzene has several scientific research applications:
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Chemistry: : It is used as a building block in the synthesis of various fluorinated organic compounds. Its unique properties make it valuable in the development of new materials and pharmaceuticals .
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Biology: : The compound is used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a fluorinated probe .
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Medicine: : this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
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Industry: : The compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 1,2,3-trifluorobenzene involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing nature of fluorine atoms affects the compound’s reactivity and binding affinity. In biological systems, it can interact with enzymes and receptors, altering their activity and leading to various biochemical effects .
Comparison with Similar Compounds
1,2,3-Trifluorobenzene can be compared with other fluorinated benzenes:
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1,2,4-Trifluorobenzene: : Similar to this compound but with fluorine atoms at the 1, 2, and 4 positions. It has different reactivity and applications .
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1,3,5-Trifluorobenzene: : This compound has fluorine atoms at the 1, 3, and 5 positions. It is used as an electrolyte additive in lithium-ion batteries due to its thermal stability .
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1,2-Difluorobenzene: : With only two fluorine atoms, this compound has different chemical properties and is used in different applications .
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Fluorobenzene: : The simplest fluorinated benzene with a single fluorine atom. It serves as a precursor for more complex fluorinated compounds .
This compound stands out due to its specific substitution pattern, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1,2,3-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKNNUJQFALRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164125 | |
Record name | Benzene, 1,2,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1489-53-8 | |
Record name | Benzene, 1,2,3-trifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489538 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3-trifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-Trifluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,2,3-Trifluorobenzene?
A1: The molecular formula of this compound is C6H3F3, and its molecular weight is 132.09 g/mol. []
Q2: What spectroscopic data is available for characterizing this compound?
A2: Multiple spectroscopic techniques have been employed to characterize this compound. These include:
- Microwave Spectroscopy: This technique has been used to determine rotational constants and dipole moment. [] [] []
- NMR Spectroscopy: 1H, 19F, and 13C NMR data is available, including studies on spectral analysis and coupling constants. [] []
- Photoelectron Spectroscopy: Provides information about the electronic structure and ionization potentials of the molecule. [] []
- Fluorescence Emission Spectroscopy: Used to study the radical cation of this compound, particularly the ground-state degeneracy splitting. [] []
Q3: Is this compound miscible with ionic liquids?
A3: The miscibility of this compound with ionic liquids depends on the specific ionic liquid. Studies show that it is completely miscible with 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([emim][Tf2N]). []
Q4: Can this compound be used as a substrate in C-F activation reactions?
A4: Yes, this compound can undergo C-F activation in the presence of specific catalysts. For example, NHC-stabilized nickel(0) complexes can selectively activate the C-F bond, leading to the formation of nickel fluoride complexes. The regioselectivity of the activation depends on the specific catalyst and reaction conditions. []
Q5: How does the reactivity of this compound compare to other fluorinated benzenes in palladium-catalyzed direct arylation?
A5: The C4-H bond of this compound exhibits higher reactivity compared to the C5-H bond in palladium-catalyzed direct arylation. This allows for selective synthesis of 4-aryl-1,2,3-trifluorobenzenes. []
Q6: Have there been computational studies on the potential energy surface of this compound radical cation?
A6: Yes, several studies have employed computational methods like ROHF, CASSCF, UMP2, and DFT/B3LYP to investigate the potential energy surface (PES) of the this compound radical cation. These studies have revealed the presence of conical intersections and a pseudorotational structure on the PES. [] [] [] []
Q7: Can computational chemistry be used to predict the regioselectivity of C-F activation in this compound?
A7: Yes, density functional theory (DFT) calculations have been successfully employed to investigate the regioselectivity of C-F activation in this compound with catalysts like NHC-stabilized nickel(0) complexes. These calculations provide insights into the reaction mechanisms and factors governing the selectivity. []
Q8: How do structural modifications of this compound impact the electron affinities of the corresponding radicals?
A8: Studies on fluorophenyl radicals, including those derived from this compound, demonstrate that the position of fluorine substitution significantly influences the electron affinities. The relative stability of different radical isomers and their corresponding anions plays a crucial role in determining the reactive center on the fluorinated phenyl ring. []
Q9: Can this compound be used as an electrolyte component in electrochemical energy storage devices?
A9: Research suggests that this compound can be a potential component in nonaqueous electrolytes for electrochemical energy storage devices. It is suggested that using this compound, along with other fluorinated benzenes, in the electrolyte solution can help suppress electrolyte decomposition during charging, leading to enhanced energy density. []
Q10: Is there information available regarding the environmental impact and degradation of this compound?
A10: Specific information regarding the ecotoxicological effects and degradation pathways of this compound is limited in the provided research. Further investigations are needed to assess its potential environmental impact.
Q11: Are there alternative compounds to this compound for specific applications?
A11: The choice of alternative compounds depends largely on the specific application.
- Electrochemical Devices: Other fluorinated benzenes with varying degrees of fluorination have been explored as electrolyte components. []
- C-F activation: Other fluorinated substrates or different catalytic systems can be considered based on the desired product and selectivity. []
Q12: What are some important resources for research on this compound and related compounds?
A12: Key resources for research include:
Q13: What are some significant milestones in the research of this compound?
A13: Milestones include:
- Early Synthesis and Characterization: The development of synthetic routes and the application of spectroscopic techniques for structural elucidation. []
- Understanding of Electronic Structure: The use of photoelectron spectroscopy to probe the electronic structure and ionization potentials. []
- C-F Activation Studies: The exploration of this compound as a substrate in C-F activation reactions using various catalytic systems. []
- Computational Investigations: The application of computational chemistry to study the potential energy surface, reaction mechanisms, and properties of the molecule and its derivatives. [] [] [] []
Q14: What are some examples of cross-disciplinary research involving this compound?
A14:
- Materials Science & Chemistry: The investigation of this compound and its derivatives as components in advanced materials, such as electrolytes for energy storage devices, leverages expertise from both fields. []
- Synthetic Chemistry & Catalysis: Developing new synthetic methods using this compound as a building block often requires collaborative efforts between synthetic chemists and catalysis experts. [] []
- Spectroscopy & Computational Chemistry: Combining experimental spectroscopic techniques with theoretical calculations is crucial for understanding the structure, bonding, and reactivity of this compound and its related species. [] [] [] [] [] [] [] []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.